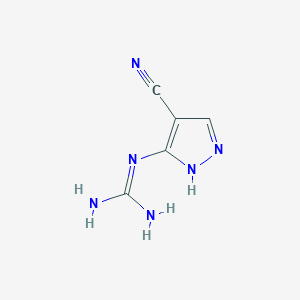

Guanidine, (4-cyano-1H-pyrazol-3-yl)-

Description

The compound “Guanidine, (4-cyano-1H-pyrazol-3-yl)-” is a guanidine derivative featuring a pyrazole ring substituted with a cyano group at the 4-position. Guanidine, a strong organic base, is functionalized here with a heterocyclic pyrazole moiety, which is known for its role in medicinal chemistry due to its bioisosteric properties and ability to modulate pharmacokinetics. Such compounds are often explored for their biological activity, including kinase inhibition or antimicrobial effects, though specific applications for this compound remain speculative without direct evidence.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyano-1H-pyrazol-5-yl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-1-3-2-9-11-4(3)10-5(7)8/h2H,(H5,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQZSIPSLMSSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434056 | |

| Record name | Guanidine, (4-cyano-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154180-62-8 | |

| Record name | Guanidine, (4-cyano-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine, (4-cyano-1H-pyrazol-3-yl)- typically involves the reaction of 4-cyano-1H-pyrazole with guanidine derivatives under controlled conditions. One common method includes the use of guanidine hydrochloride and a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Guanidine, (4-cyano-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyrazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Synthesis of Guanidine Derivatives

The synthesis of guanidine derivatives often involves multi-component reactions that yield various functionalized products. For instance, guanidine can be synthesized through phase-transfer catalyzed alkylation processes, which allow for the creation of highly functionalized guanidines under mild conditions. These methods have been shown to be versatile, enabling the incorporation of different substituents that enhance biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of guanidine derivatives. A series of compounds featuring a guanidinyl group demonstrated promising activity against breast cancer cell lines (MCF7), with IC50 values comparable to established chemotherapeutics like Doxorubicin. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole and pyrimidine moieties significantly influence their efficacy .

| Compound | IC50 Value (μM) | Activity Level |

|---|---|---|

| Compound 7 | 70.2 | Comparable to Doxorubicin |

| Compound 8 | 68.1 | Comparable to Doxorubicin |

| Compound 5 | 49.5 | Moderate Activity |

Antiviral Applications

Guanidine derivatives have also been explored for their antiviral properties, particularly in inhibiting neuraminidase in influenza viruses. The compound 4-guanidino-Neu5Ac2en (Zanamivir) is a notable example, demonstrating significant inhibitory effects against both influenza A and B viruses. This compound has been clinically approved and shows long retention times in respiratory tissues, making it a valuable therapeutic agent .

Mechanistic Insights

The mechanisms through which guanidine derivatives exert their biological effects are diverse. For anticancer applications, these compounds may induce apoptosis or inhibit cell proliferation by interfering with specific signaling pathways involved in tumor growth . In antiviral contexts, the interaction between guanidine derivatives and viral glycoproteins disrupts the viral lifecycle, preventing infection and replication .

Case Study: Anticancer Activity

In a study evaluating various guanidine derivatives against breast cancer cells, researchers synthesized multiple compounds and assessed their cytotoxic effects using MTT assays. The most potent compounds were identified through SAR analysis, leading to further investigations into their mechanisms of action and potential clinical applications.

Case Study: Antiviral Efficacy

The development of Zanamivir involved extensive preclinical studies demonstrating its efficacy in animal models infected with influenza viruses. Subsequent clinical trials confirmed its effectiveness in reducing symptoms and viral load in infected patients, leading to its approval as a treatment for influenza .

Mechanism of Action

The mechanism of action of guanidine, (4-cyano-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Guanidine Salts

Guanidine derivatives such as guanidine nitrate (CASRN 506-93-4) and guanidine hydrochloride (CASRN 50-01-1) share the guanidinium core but differ in counterions and applications. Key comparisons include:

| Property | Guanidine Nitrate | Guanidine Hydrochloride | Guanidine, (4-cyano-1H-pyrazol-3-yl)- |

|---|---|---|---|

| Molecular Weight | 122.08 g/mol | 95.53 g/mol | ~175–190 g/mol (estimated)* |

| Solubility | Soluble in water, ethanol | Highly soluble in water | Likely polar aprotic solvents (e.g., DMF) |

| Toxicity (Oral LD50) | 729–1,105 mg/kg (rats/mice) | 475 mg/kg (rats) | Not reported; inferred moderate toxicity |

| Applications | Explosives, disinfectants | Protein denaturant, therapeutics | Potential bioactive agent (speculative) |

*Estimated based on pyrazole-guanidine hybrids in .

- Toxicity: Guanidine nitrate and hydrochloride exhibit moderate acute toxicity (LD50 ~500–1,100 mg/kg), with guanidine hydrochloride showing immunosuppressive effects at high doses . The pyrazole-substituted derivative may exhibit similar toxicity due to the guanidine core but could differ due to the cyano-pyrazole moiety’s electronic effects.

- Reactivity : Guanidine nitrate is explosive under friction or heat, whereas the pyrazole derivative’s stability is likely higher due to aromatic stabilization and lack of oxidizing nitrate groups .

Pyrazole-Based Heterocycles

Pyrazolopyrimidines (e.g., 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine) and pyrazolotriazolopyrimidines (e.g., compound 7 in ) share structural motifs with the target compound but lack the guanidine substituent. Key differences include:

- Functional Groups: The cyano group in “Guanidine, (4-cyano-1H-pyrazol-3-yl)-” may enhance electrophilicity compared to amine or hydrazine substituents in related pyrazoles .

- Biological Activity : Pyrazolopyrimidines are studied for kinase inhibition, while guanidine derivatives are explored for antimicrobial or neurological effects . The target compound’s activity could bridge these domains.

Marine Guanidine Alkaloids

Marine guanidine alkaloids (e.g., batzelladines) often feature complex polycyclic guanidine cores with antiviral or anticancer properties .

Research Findings and Data Gaps

- Synthesis: While direct methods are unreported, analogous pyrazole-guanidine hybrids are synthesized via imidoformate intermediates (e.g., ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate) followed by guanidine conjugation .

- Toxicity : Data are absent for the target compound, but extrapolation from guanidine salts suggests moderate acute toxicity (oral LD50 ~500–1,000 mg/kg) .

- Applications: Potential uses include protein-binding agents (due to guanidine’s denaturing properties) or precursors for nitrogen-rich heterocycles in drug discovery .

Biological Activity

Guanidine, (4-cyano-1H-pyrazol-3-yl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

Guanidine, (4-cyano-1H-pyrazol-3-yl)- is characterized by the presence of a guanidine group attached to a pyrazole ring with a cyano substituent at the 4-position. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in both research and industry.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of guanidine derivatives, including (4-cyano-1H-pyrazol-3-yl)-.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Studies:

- In vitro tests against Staphylococcus aureus showed promising results, with several guanidine-core compounds exhibiting significant antibacterial activity.

- However, the same compounds demonstrated limited efficacy against Pseudomonas aeruginosa and Escherichia coli, indicating a spectrum of activity that varies among different bacterial strains. The MIC values for effective compounds were reported to be below 256 mg/L against S. aureus, while higher concentrations were required for the others .

Table 1: Antimicrobial Activity of Guanidine Derivatives

| Compound | Target Bacteria | MIC (mg/L) | MBC (mg/L) |

|---|---|---|---|

| Guanidine Derivative 1 | S. aureus | < 256 | < 256 |

| Guanidine Derivative 2 | P. aeruginosa | > 256 | > 256 |

| Guanidine Derivative 3 | E. coli | > 256 | > 256 |

Anticancer Activity

The anticancer potential of guanidine derivatives has also been explored. A study on novel pyrazole derivatives indicated that certain compounds exhibited high inhibitory activities against various cancer cell lines such as K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cells.

Key Findings:

- Compound 5b showed remarkable potency with GI50 values of 0.021 μM against K562 cells and 0.69 μM against A549 cells.

- The mechanism of action appears to involve tubulin polymerization inhibition, which is crucial for cancer cell proliferation .

Table 2: Anticancer Activity of Guanidine Derivatives

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound 5b | K562 | 0.021 |

| Compound 5b | A549 | 0.69 |

| Compound 5a | MCF-7 | >1 |

Enzyme Inhibition

Guanidine compounds have been investigated for their potential as enzyme inhibitors. The interaction of guanidine with specific enzymes can lead to modulation of their activity, which is beneficial in therapeutic contexts.

Mechanism of Action:

The binding mechanism typically involves hydrogen bonding and hydrophobic interactions with the active sites of enzymes or receptors. This property has led to investigations into their use as potential therapeutic agents in various diseases .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of guanidine-core small molecules against clinical isolates of Gram-positive bacteria, emphasizing their potential as therapeutic alternatives in treating resistant infections .

- Anticancer Research : Another investigation revealed that modifications to the pyrazole structure could enhance anticancer activity, suggesting pathways for developing more potent derivatives .

Q & A

Basic: What spectroscopic methods are recommended for characterizing the structure of (4-cyano-1H-pyrazol-3-yl)guanidine?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is essential for confirming the substitution pattern and hydrogen-bonding interactions of the guanidine and pyrazole moieties. X-ray crystallography is critical for resolving bond lengths, angles, and spatial arrangements, especially to analyze steric effects from the cyano group and pyrazole ring . For ambiguous peaks in NMR (e.g., tautomeric forms), heteronuclear correlation experiments (HSQC, HMBC) and variable-temperature NMR can resolve discrepancies.

Advanced: How can molecular dynamics (MD) simulations predict the binding affinity of this compound to enzyme targets?

Answer: MD simulations using software like GROMACS or AMBER can model interactions between the compound and enzymes (e.g., kinases, polymerases). Key parameters include:

- Force Field Selection: OPLS-AA or CHARMM36 for accurate guanidine charge distribution.

- Solvation Models: Explicit solvent (TIP3P) to account for hydrogen-bonding networks.

- Analysis Metrics: Hydrogen-bond occupancy, RMSD of ligand-enzyme complexes, and binding free energy calculations (MM/PBSA).

Studies on phosphoryl guanidine oligonucleotides demonstrate that simulations can identify critical binding residues and predict modifications to enhance affinity .

Basic: What synthetic strategies are effective for introducing the cyano group into the pyrazole ring?

Answer: Two validated routes include:

- Cyanation of Halogenated Precursors: Use CuCN/KCN in DMF under reflux (120°C, 12h) for nucleophilic substitution.

- Sandmeyer Reaction: Diazotization of an amino-pyrazole intermediate followed by treatment with NaNO₂/CuCN.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm regioselectivity with ¹H NMR .

Advanced: How can crystallographic data refinement resolve ambiguities in the compound’s tautomeric forms?

Answer: SHELXL refinement (via Olex2 or WinGX) can model tautomers using:

- Disordered Atoms: Assign partial occupancy to alternative positions.

- Restraints: Apply similarity restraints (SIMU, DELU) to maintain reasonable geometry.

- Hirshfeld Surface Analysis: Compare experimental and DFT-calculated structures to validate tautomeric preferences. For example, highlights SHELX’s robustness in handling high-resolution data for hydrogen-bonded systems .

Basic: What are the key reactivity patterns of the guanidine group in this compound?

Answer: The guanidine moiety undergoes:

- Protonation: Forms stable cations in acidic conditions (pKa ~13), critical for solubility in biological assays.

- Coordination Chemistry: Binds transition metals (e.g., Cu²⁺) via N-donor sites, useful in catalysis.

- Condensation Reactions: Reacts with ketones/aldehydes to form Schiff bases.

Monitor reactivity via pH-dependent UV-Vis spectroscopy and cyclic voltammetry .

Advanced: How can docking studies optimize substituent effects on biological activity?

Answer: Glide (Schrödinger Suite) or AutoDock Vina can screen derivatives by:

- Ligand Preparation: Generate tautomers and protonation states at physiological pH.

- Grid Generation: Focus on active sites of targets (e.g., kinases) using crystallographic data.

- Enrichment Analysis: Compare docking scores with experimental IC₅₀ values to validate predictive power. shows Glide’s improved enrichment for charged ligands, making it suitable for guanidine derivatives .

Methodological: How to resolve contradictions in biological activity data across assay platforms?

Answer: Discrepancies (e.g., enzyme inhibition vs. cell-based assays) may arise from:

- Membrane Permeability: Measure logP (HPLC) and correlate with cellular uptake.

- Metabolic Stability: Use liver microsome assays to identify rapid degradation.

- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler).

Triazolo-pyrazole analogs in highlight the need for orthogonal assay validation .

Advanced: What role does the cyano group play in stabilizing crystal packing?

Answer: The cyano group participates in:

- Intermolecular Interactions: C≡N···H-N hydrogen bonds and π-π stacking with aromatic residues.

- Packing Efficiency: Analyze using Mercury (CCDC), focusing on void volumes and coordination geometries.

Studies on pyridazine derivatives () show cyano groups reduce symmetry, favoring dense packing .

Basic: How to assess the compound’s stability under varying pH conditions?

Answer: Perform accelerated stability studies:

- pH Range: 1.2 (simulated gastric fluid) to 7.4 (blood) at 37°C.

- Analytical Tools: HPLC-PDA to track degradation products; HRMS for structural identification.

- Kinetic Modeling: Calculate t₁/₂ using first-order kinetics.

’s safety protocols emphasize pH-dependent handling precautions .

Advanced: Can DFT calculations predict the compound’s spectroscopic properties?

Answer: Yes. Gaussian 16 with B3LYP/6-311++G(d,p) basis set can compute:

- Vibrational Frequencies: Match IR/Raman peaks (e.g., C≡N stretch ~2200 cm⁻¹).

- NMR Chemical Shifts: GIAO method for ¹³C/¹⁵N shifts (correlate with experimental δ).

- Electronic Transitions: TD-DFT for UV-Vis spectra (solvent: PCM model).

’s MD protocols validate computational accuracy against experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.